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  • Product: 2',4'-Dimethylbiphenyl-3-carboxylic acid
  • CAS: 1170419-33-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 2',4'-Dimethylbiphenyl-3-carboxylic Acid

This guide provides a comprehensive walkthrough for the structural elucidation of 2',4'-dimethylbiphenyl-3-carboxylic acid, a substituted biaryl carboxylic acid. Biphenyl scaffolds are prevalent in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough for the structural elucidation of 2',4'-dimethylbiphenyl-3-carboxylic acid, a substituted biaryl carboxylic acid. Biphenyl scaffolds are prevalent in medicinal chemistry and materials science, making the precise determination of their structure a critical task for researchers, scientists, and drug development professionals. This document outlines a systematic and self-validating approach, integrating data from various analytical techniques to arrive at an unambiguous structural assignment.

Introduction: The Importance of Structural Verification

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure. In the case of substituted biphenyls, isomerism can lead to vastly different pharmacological profiles or material characteristics. Therefore, rigorous structural elucidation is not merely a characterization step but a cornerstone of robust scientific research and development. This guide will detail the synergistic use of modern spectroscopic techniques to confirm the identity and purity of 2',4'-dimethylbiphenyl-3-carboxylic acid.

Synthesis and Potential Impurities: A Proactive Approach to Analysis

A thorough understanding of the synthetic route is paramount to anticipating potential impurities that may interfere with spectroscopic analysis. A common and efficient method for synthesizing unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[1][2][3]

A plausible synthetic pathway for 2',4'-dimethylbiphenyl-3-carboxylic acid involves the palladium-catalyzed coupling of 3-bromo- or 3-iodobenzoic acid with 2,4-dimethylphenylboronic acid.

Potential Impurities Arising from Suzuki-Miyaura Coupling:

  • Homocoupling products: Dimerization of the starting materials can lead to the formation of 4,4'-dimethylbiphenyl and biphenyl-3,3'-dicarboxylic acid. The presence of adventitious oxygen can promote the homocoupling of boronic acids.[4][5]

  • Starting materials: Incomplete reaction will result in the presence of the initial aryl halide and boronic acid.

  • Solvent and catalyst residues: Residual palladium catalyst and solvents used in the reaction and workup may be present.

  • Isomeric impurities: The use of impure starting materials can lead to the formation of other isomeric dimethylbiphenyl carboxylic acids.

Being cognizant of these potential impurities allows for a more targeted analysis of the spectroscopic data.

Mass Spectrometry (MS): Determining the Molecular Formula

Mass spectrometry provides the molecular weight of the target compound and valuable information about its fragmentation patterns, aiding in the confirmation of its structure.

Expected Molecular Ion:

For 2',4'-dimethylbiphenyl-3-carboxylic acid (C₁₅H₁₄O₂), the expected exact mass of the molecular ion [M]⁺ is 226.0994 g/mol . Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), adducts such as [M+H]⁺ (m/z 227.1072) or [M+Na]⁺ (m/z 249.0891) may be observed.

Table 1: Predicted Mass Spectrometry Fragmentation for 2',4'-Dimethylbiphenyl-3-carboxylic acid

m/z (Predicted)Fragment IonInterpretation
226[C₁₅H₁₄O₂]⁺Molecular Ion
209[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid
181[M - COOH]⁺Loss of the carboxylic acid group
165[M - COOH - CH₃]⁺Subsequent loss of a methyl group

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. A positive ion mode is likely to show [M+H]⁺ and [M+Na]⁺ ions.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic losses.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Table 2: Predicted IR Absorption Bands for 2',4'-Dimethylbiphenyl-3-carboxylic acid

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
3000-3100 (medium)C-H stretchAromatic
2850-2960 (medium)C-H stretchMethyl (CH₃)
1680-1710 (strong)C=O stretchCarboxylic acid (dimer)
1580-1610 (medium)C=C stretchAromatic ring
1400-1450 (medium)C-H bendMethyl (CH₃)
1210-1320 (strong)C-O stretchCarboxylic acid
920 (broad)O-H bend (out-of-plane)Carboxylic acid (dimer)

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous structure determination.[8]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their integration (relative numbers), and their coupling to neighboring protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2',4'-Dimethylbiphenyl-3-carboxylic acid (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2~8.2s1H
H-4~7.8d1H
H-5~7.5t1H
H-6~7.6d1H
H-3'~7.1s1H
H-5'~7.0d1H
H-6'~7.2d1H
2'-CH₃~2.1s3H
4'-CH₃~2.4s3H
COOH~11-13br s1H

The chemical shifts are estimates and can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for 2',4'-Dimethylbiphenyl-3-carboxylic acid (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1~141
C-2~130
C-3~132
C-4~129
C-5~129
C-6~131
C-1'~138
C-2'~136
C-3'~130
C-4'~137
C-5'~128
C-6'~129
2'-CH₃~20
4'-CH₃~21
COOH~172

Aromatic and carboxylic acid carbons typically appear between 125-150 ppm and 170-185 ppm, respectively.[8][9]

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). We expect to see correlations between the aromatic protons on the same ring (e.g., H-4 with H-5, H-5 with H-6).

  • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments.

Diagram 1: Key Predicted HMBC Correlations for 2',4'-Dimethylbiphenyl-3-carboxylic acid

HMBC_Correlations cluster_ring1 Ring A cluster_ring2 Ring B C1 C1 C2 C2 C3 C3 H2 H2 C4 C4 COOH COOH C5 C5 H4 H4 C6 C6 H5 H5 H6 H6 H2->COOH C1p C1' H2->C1p H4->COOH H6->C1p C2p C2' C3p C3' Me2p 2'-CH3 C4p C4' H3p H3' C5p C5' Me4p 4'-CH3 C6p C6' H5p H5' H6p H6' Me2p->C1p Me2p->C3p Me4p->C3p Me4p->C5p H6p->C1

Caption: Predicted key HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Analysis:

    • Assign the proton signals based on chemical shifts, integration, and coupling patterns.

    • Assign the carbon signals using the ¹³C spectrum and HSQC data.

    • Use COSY to establish proton-proton connectivities within each aromatic ring.

    • Use HMBC to connect the molecular fragments, including the link between the two aromatic rings and the position of the carboxylic acid and methyl groups.

Data Integration and Structure Confirmation

The final step in the elucidation process is the integration of all spectroscopic data to build a cohesive and self-validating structural assignment.

Diagram 2: Workflow for Structure Elucidation

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_integration Data Integration & Confirmation Synthesis Suzuki-Miyaura Coupling MS Mass Spectrometry (MS) - Molecular Formula Synthesis->MS IR Infrared (IR) Spectroscopy - Functional Groups Synthesis->IR NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR Integration Integrate All Data MS->Integration IR->Integration NMR->Integration Structure Final Structure Confirmed: 2',4'-Dimethylbiphenyl-3-carboxylic acid Integration->Structure

Caption: A systematic workflow for unambiguous structure elucidation.

By following this workflow, the data from each technique should converge to support the proposed structure of 2',4'-dimethylbiphenyl-3-carboxylic acid. For instance, the molecular formula from MS is confirmed by the count of carbons and protons in the NMR spectra. The functional groups identified by IR are consistent with the chemical shifts observed in the NMR spectra. Finally, the precise arrangement of the atoms is determined by the correlations observed in the 2D NMR experiments.

Conclusion

The structural elucidation of 2',4'-dimethylbiphenyl-3-carboxylic acid is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By carefully considering the synthetic route and systematically acquiring and interpreting data from mass spectrometry, IR spectroscopy, and a suite of NMR experiments, a confident and verifiable structural assignment can be achieved. This rigorous approach is essential for ensuring the quality and reliability of research and development in the chemical and pharmaceutical sciences.

References

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. [Link]

  • Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. (n.d.). Indian Academy of Sciences. [Link]

  • Kotha, S., & Lahiri, K. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of the Witwatersrand, Johannesburg. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). ACS Publications. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta. [Link]

  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). YouTube. [Link]

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Exploratory

A Technical Guide to Investigating the Potential Biological Activity of Dimethylbiphenyl Carboxylic Acids

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the potential biological activities of dimethylbiphenyl carboxylic acids. Drawing upon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the potential biological activities of dimethylbiphenyl carboxylic acids. Drawing upon established knowledge of the broader class of biphenyl carboxylic acids, this document outlines potential therapeutic avenues, proposes mechanistic hypotheses, and provides detailed experimental protocols to facilitate the investigation of these novel compounds.

Introduction: The Biphenyl Carboxylic Acid Scaffold and the Promise of Dimethyl Substitution

The biphenyl carboxylic acid moiety is a well-established pharmacophore, forming the structural basis of several successful therapeutic agents.[1] Its inherent properties, including hydrophilicity and polarity conferred by the carboxylic acid group, significantly influence the bioavailability of drugs.[1] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen and Diflunisal are prominent examples of this structural class, underscoring its therapeutic relevance.[1]

The introduction of dimethyl groups onto the biphenyl scaffold presents an intriguing avenue for medicinal chemists. Methyl groups can modulate a compound's lipophilicity, metabolic stability, and steric interactions with biological targets, potentially leading to enhanced potency, selectivity, or an altered pharmacological profile. This guide focuses on two such representative structures: 2',5'-dimethylbiphenyl-2-carboxylic acid and 3',4'-dimethylbiphenyl-3-carboxylic acid. While direct biological data for these specific isomers is limited, the known activities of related biphenyl carboxylic acids provide a strong rationale for their investigation as potential anticancer and anti-inflammatory agents.

Potential Anticancer Activity: Targeting the Estrogen Receptor Pathway

A significant body of research has demonstrated the anticancer potential of biphenyl carboxylic acid derivatives, particularly against hormone-receptor-positive breast cancers.[1] Several synthesized analogues have exhibited potent in vitro activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[1] Molecular docking studies suggest that these compounds may exert their cytotoxic effects through interaction with the estrogen receptor alpha (ERα).[1]

Hypothesized Mechanism of Action: Modulation of Estrogen Receptor Signaling

The estrogen receptor is a key driver in the proliferation of ER-positive breast cancers.[2][3] Upon binding of its natural ligand, estradiol, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes that promote cell growth and proliferation. Many anti-cancer drugs, like Tamoxifen, act as selective estrogen receptor modulators (SERMs), competitively inhibiting estradiol binding and altering the conformation of ERα to prevent its transcriptional activity.[4]

It is hypothesized that dimethylbiphenyl carboxylic acids may act as ERα antagonists. Their rigid biphenyl core could facilitate insertion into the ligand-binding pocket of ERα, while the carboxylic acid and dimethyl substituents could form specific interactions that stabilize an antagonistic conformation, thereby inhibiting the recruitment of coactivators and preventing the transcription of pro-proliferative genes.

Potential Estrogen Receptor Alpha (ERα) Antagonism by Dimethylbiphenyl Carboxylic Acids

ER_pathway DMBCA Dimethylbiphenyl Carboxylic Acid ER Estrogen Receptor α (ERα) DMBCA->ER Potentially Binds (Antagonist) Estradiol Estradiol Estradiol->ER Binds Dimerization Dimerization ER->Dimerization NoTranscription Inhibition of Gene Transcription ER->NoTranscription Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation NoTranscription->Proliferation Inhibits

Caption: Hypothetical mechanism of ERα antagonism by dimethylbiphenyl carboxylic acids.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5][6][7][8][9][10]

Materials:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Dimethylbiphenyl carboxylic acid compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the dimethylbiphenyl carboxylic acid compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Analogs

CompoundCell LineIC₅₀ (µM)[1]
Unsubstituted Biphenyl Carboxylic AcidMCF-710.14 ± 2.05
MDA-MB-23110.78 ± 2.58
Benzyloxy-substituted Biphenyl Carboxylic AcidMCF-79.92 ± 0.97
MDA-MB-2319.54 ± 0.85
Tamoxifen (Standard)MCF-7-
MDA-MB-231-

Note: The above data is for related biphenyl carboxylic acid derivatives and serves as a reference for potential efficacy.

Potential Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes

The biphenyl carboxylic acid scaffold is a cornerstone in the development of NSAIDs.[11] These drugs primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[12][13][14]

Hypothesized Mechanism of Action: Inhibition of COX-1 and COX-2

Arachidonic acid is converted to prostaglandin H₂ (PGH₂) by the action of COX enzymes. PGH₂ is then further metabolized to various prostaglandins that mediate pain, fever, and inflammation. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Traditional NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of COX-1 in the stomach lining.

Dimethylbiphenyl carboxylic acids may act as inhibitors of COX-1 and/or COX-2. The carboxylic acid moiety is known to be crucial for binding to the active site of COX enzymes. The dimethyl substitutions could influence the selectivity and potency of this interaction. By blocking the cyclooxygenase activity, these compounds would prevent the production of prostaglandins, thereby reducing inflammation.

Potential COX Inhibition Pathway by Dimethylbiphenyl Carboxylic Acids

COX_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation DMBCA Dimethylbiphenyl Carboxylic Acid DMBCA->COX1 Potential Inhibition DMBCA->COX2 Potential Inhibition

Caption: Hypothesized inhibition of COX enzymes by dimethylbiphenyl carboxylic acids.

Experimental Protocol: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Dimethylbiphenyl carboxylic acid compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference NSAID (e.g., Indomethacin)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and test compound groups (at different doses). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally. The vehicle control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness using digital calipers immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

Conclusion and Future Directions

The dimethylbiphenyl carboxylic acid scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. This guide provides a foundational framework for initiating the investigation of these compounds. The proposed mechanisms of action, based on the well-established pharmacology of the broader biphenyl carboxylic acid class, offer rational starting points for hypothesis-driven research.

Future studies should focus on the synthesis of a library of dimethylbiphenyl carboxylic acid isomers and analogs to establish clear structure-activity relationships. Positive hits from the in vitro and in vivo screens outlined in this guide should be further investigated to elucidate their precise molecular mechanisms of action. This may involve studies on gene expression, protein-ligand binding assays, and more complex in vivo disease models. The detailed experimental protocols provided herein are intended to ensure the generation of robust and reproducible data, paving the way for the potential discovery of new and effective therapeutic agents.

References

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • MTT assay and its use in cell viability and prolifer
  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central.
  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed.
  • CAS 728919-21-9 3',4'-DIMETHYL-BIPHENYL-3-CARBOXYLIC ACID. BOC Sciences.
  • Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI.
  • Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. Journal of Pharmacology, Genetics and Molecular Biology.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
  • Mechanisms of Inhibitory Aryl Hydrocarbon Receptor-Estrogen Receptor Crosstalk in Human Breast Cancer Cells. PubMed.
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  • Synthesis and biological evaluation of caffeic acid 3,4-dihydroxyphenethyl ester. PubMed.
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  • In Vitro Cytotoxicity Assays: Applic
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH.
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  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evalu
  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens.
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  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Shihab - Current Medicinal Chemistry.
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  • Synthesis and biological evaluations of 8-biaryl-2,2-dimethylbenzopyranamide derivatives against Alzheimer's disease and ischemic stroke.
  • Dual-mechanism estrogen receptor inhibitors. PMC - NIH.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI.
  • An Estrogen Receptor that Promotes Cancer also Causes Drug Resistance. UCSF.
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  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC.
  • (PDF) Evaluation of Antioxidative, Antimicrobial and Cytotoxic Activity of the Synthetized Arylmethylenbis (3-Hydroxy-5,5-Dimethyl-2- Cyclohexen-1-One) Derivatives.
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  • Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl | Request PDF.
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Protocols & Analytical Methods

Method

Synthesis of 2',4'-Dimethylbiphenyl-3-carboxylic acid via Suzuki Coupling: An Application Note and Protocol

Introduction: The Strategic Importance of Biaryl Scaffolds and the Power of Suzuki Coupling The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, forming the core structure of numerous p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Power of Suzuki Coupling

The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The precise and efficient construction of these carbon-carbon bonds is therefore a critical endeavor in modern organic synthesis. Among the array of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling has emerged as a particularly powerful and versatile tool for the formation of biaryl linkages.[2] Its operational simplicity, mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents have cemented its status as a go-to method for synthetic chemists.[3][4]

This application note provides a detailed protocol and expert insights for the synthesis of 2',4'-Dimethylbiphenyl-3-carboxylic acid, a substituted biaryl carboxylic acid, via a Suzuki coupling reaction. This particular molecule serves as an excellent case study for highlighting the nuances of coupling sterically hindered and electronically diverse substrates, a common challenge in complex molecule synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer troubleshooting strategies to empower researchers in their synthetic pursuits.

Reaction Overview: A Deliberate Approach to Biaryl Construction

The synthesis of 2',4'-Dimethylbiphenyl-3-carboxylic acid is achieved through the palladium-catalyzed cross-coupling of 3-carboxyphenylboronic acid and 1-bromo-2,4-dimethylbenzene.

Suzuki_Coupling_Reaction cluster_reagents Reaction Conditions cluster_product Product 3-carboxyphenylboronic_acid 3-Carboxyphenylboronic Acid product 2',4'-Dimethylbiphenyl-3-carboxylic acid 3-carboxyphenylboronic_acid->product + 1-bromo-2,4-dimethylbenzene 1-Bromo-2,4-dimethylbenzene 1-bromo-2,4-dimethylbenzene->product Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O) Suzuki_Mechanism cluster_reactants cluster_product pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_complex Oxidative Addition transmetalation_complex Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) transmetalation_complex->product ar1x Ar¹-X (Aryl Halide) ar1x->pd_complex ar2by2 Ar²-B(OH)₂ (Boronic Acid) ar2by2->pd_complex base Base base->pd_complex

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Identification of Impurities in 2',4'-Dimethylbiphenyl-3-carboxylic Acid Samples

Welcome to the technical support center for the analysis of 2',4'-Dimethylbiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2',4'-Dimethylbiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. Here, we synthesize our expertise in analytical and synthetic chemistry to provide practical, in-depth guidance.

Introduction

2',4'-Dimethylbiphenyl-3-carboxylic acid is a complex molecule with significant interest in pharmaceutical and materials science. Ensuring its purity is paramount for its intended application. Impurities can arise from various stages, including synthesis, purification, and storage. This guide will provide a structured approach to identifying these impurities, with a focus on practical troubleshooting and the underlying scientific principles.

Assumed Synthetic Route: The Suzuki-Miyaura Coupling

While various synthetic routes to 2',4'-Dimethylbiphenyl-3-carboxylic acid exist, a common and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1] For the purpose of this guide, we will assume the synthesis involves the coupling of 3-bromo-2,4-dimethylbenzoic acid and phenylboronic acid , catalyzed by a palladium complex. This assumption allows us to anticipate a specific profile of potential process-related impurities.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am seeing unexpected peaks in my HPLC chromatogram. How do I begin to identify them?

Answer:

The appearance of unexpected peaks is a common challenge. A systematic approach is key to efficient identification. The origin of these impurities can be broadly categorized as process-related or degradation-related.

Step 1: Consider Process-Related Impurities from the Assumed Suzuki-Miyaura Synthesis.

The Suzuki-Miyaura coupling, while powerful, can generate several byproducts. Your primary suspects should be:

  • Unreacted Starting Materials:

    • 3-bromo-2,4-dimethylbenzoic acid

    • Phenylboronic acid

  • Homocoupling Byproducts:

    • Biphenyl (from the coupling of two phenylboronic acid molecules)

    • Dimer of 3-bromo-2,4-dimethylbenzoic acid

  • Protodeboronation Product:

    • Benzoic acid (from the replacement of the boronic acid group with a hydrogen)

  • Catalyst-Related Impurities:

    • Residual palladium catalyst

    • Ligand-derived impurities (e.g., triphenylphosphine oxide from triphenylphosphine)[2]

Step 2: Evaluate the Possibility of Degradation Products.

Forced degradation studies are intentionally conducted to understand how the molecule behaves under stress and to develop stability-indicating methods.[3] Common degradation pathways for a molecule like 2',4'-Dimethylbiphenyl-3-carboxylic acid include:

  • Hydrolysis: Degradation in the presence of water, potentially accelerated by acidic or basic conditions.

  • Oxidation: Degradation due to exposure to oxidizing agents.

  • Photolysis: Degradation upon exposure to light.

  • Thermal Degradation: Degradation at elevated temperatures.[4]

Step 3: Orthogonal Analytical Techniques for Confirmation.

Relying on a single analytical technique can be misleading. Use a combination of methods for confident identification:

  • LC-MS: To obtain the molecular weight of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.

  • NMR Spectroscopy: To elucidate the structure of the impurity, especially for identifying isomers.[5]

  • GC-MS: For volatile impurities, often requiring derivatization of the carboxylic acid group.

Below is a workflow to guide your impurity identification process:

impurity_identification_workflow start Unexpected Peak in HPLC process_impurities Hypothesize Process-Related Impurities (Starting Materials, Byproducts) start->process_impurities degradation_impurities Consider Degradation Products (Hydrolysis, Oxidation, etc.) start->degradation_impurities lc_ms LC-MS Analysis (Obtain Molecular Weight) process_impurities->lc_ms degradation_impurities->lc_ms hrms HRMS Analysis (Determine Elemental Composition) lc_ms->hrms nmr NMR Spectroscopy (Structural Elucidation, Isomer ID) hrms->nmr gc_ms GC-MS Analysis (For Volatile Impurities) hrms->gc_ms structure_elucidation Structure Elucidation nmr->structure_elucidation gc_ms->structure_elucidation confirmation Confirm with Authentic Standard (If available) structure_elucidation->confirmation report Final Impurity Identification confirmation->report

Caption: Workflow for impurity identification.

Q2: My HPLC peaks for 2',4'-Dimethylbiphenyl-3-carboxylic acid are tailing. What can I do to improve the peak shape?

Answer:

Peak tailing is a frequent issue when analyzing acidic compounds like carboxylic acids by reverse-phase HPLC.[6] This is often due to secondary interactions between the analyte and the stationary phase.

Causality: The acidic proton of the carboxylic acid can interact with residual silanol groups on the silica-based stationary phase, leading to a secondary retention mechanism that causes peak tailing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to reduce tailing for acidic compounds is to lower the pH of the aqueous portion of your mobile phase. By adding an acidic modifier like formic acid or phosphoric acid (typically 0.1%), you ensure that the carboxylic acid is in its protonated, less polar form.[7] This minimizes interactions with the stationary phase. A good rule of thumb is to adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte.

  • Choice of Stationary Phase:

    • End-capped C18 columns: These are standard for reverse-phase HPLC, but the quality of the end-capping (masking of residual silanols) is crucial.

    • Biphenyl Stationary Phases: These can offer different selectivity for aromatic compounds and may provide better peak shapes.[8]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.

Experimental Protocol: HPLC Method Development for Improved Peak Shape

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This starting gradient can be optimized based on the observed separation of your main peak and any impurities.

Q3: I suspect some impurities are isomeric. How can I confirm this and identify them?

Answer:

Distinguishing between isomers is a significant analytical challenge, as they often have the same molecular weight and similar chromatographic behavior.

Key Isomeric Impurities to Consider:

  • Regioisomers: These are isomers with the same functional groups but at different positions on the aromatic rings. For example, in the synthesis of 2',4'-Dimethylbiphenyl-3-carboxylic acid, a potential regioisomeric impurity could be 2',4'-Dimethylbiphenyl-2-carboxylic acid or other positional isomers, arising from impurities in the starting materials.

Analytical Strategy for Isomer Identification:

  • HPLC Method Optimization:

    • Stationary Phase Screening: Different stationary phases (e.g., C18, Phenyl, Biphenyl) can offer varying selectivities for isomers.

    • Mobile Phase Modifier: Switching between acetonitrile and methanol can alter selectivity.

    • Gradient Optimization: A shallower gradient can improve the resolution of closely eluting isomers.

  • NMR Spectroscopy: This is the most powerful tool for distinguishing isomers.

    • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for different regioisomers.

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those in the aromatic rings and the carboxyl group, will differ between isomers.[9]

    • 2D NMR (COSY, HSQC, HMBC): These experiments can definitively establish the connectivity of atoms within the molecule, confirming the substitution pattern.

isomer_identification start Suspected Isomeric Impurity hplc_optimization HPLC Method Optimization (Vary stationary phase, mobile phase, gradient) start->hplc_optimization nmr_analysis NMR Spectroscopy hplc_optimization->nmr_analysis one_d_nmr 1D NMR (¹H, ¹³C) (Compare chemical shifts and coupling) nmr_analysis->one_d_nmr two_d_nmr 2D NMR (COSY, HMBC) (Confirm connectivity) nmr_analysis->two_d_nmr structure_confirmation Confirm Isomeric Structure one_d_nmr->structure_confirmation two_d_nmr->structure_confirmation

Caption: Strategy for identifying isomeric impurities.

Q4: I need to analyze for volatile impurities by GC-MS, but I am not getting good results for the carboxylic acid. What should I do?

Answer:

Direct analysis of carboxylic acids by GC-MS is often problematic due to their low volatility and high polarity, which can lead to poor peak shape and adsorption in the GC system. Derivatization is necessary to convert the carboxylic acid into a more volatile and less polar derivative.[10]

Recommended Derivatization Agent: BSTFA

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent that converts the acidic proton of the carboxylic acid into a trimethylsilyl (TMS) group.

Experimental Protocol: GC-MS Analysis with BSTFA Derivatization

  • Sample Preparation:

    • Accurately weigh about 1 mg of your 2',4'-Dimethylbiphenyl-3-carboxylic acid sample into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane).

    • Add 100 µL of BSTFA (with or without 1% TMCS as a catalyst).

  • Derivatization Reaction:

    • Cap the vial tightly.

    • Heat the vial at 60-70 °C for 30 minutes.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Injection: 1 µL split injection (e.g., 20:1 split ratio).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Detection: Scan mode (e.g., m/z 40-550).

Troubleshooting Derivatization:

  • Incomplete Reaction: If you see the underivatized acid peak, increase the reaction time or temperature, or use BSTFA with 1% TMCS catalyst.

  • Moisture Sensitivity: Silylating reagents are sensitive to moisture. Ensure your sample and solvent are dry.

Frequently Asked Questions (FAQs)

Q: What are the typical acceptance criteria for impurities in a drug substance?

A: The acceptance criteria for impurities are guided by the International Council for Harmonisation (ICH) guidelines. The thresholds for reporting, identification, and qualification of impurities depend on the maximum daily dose of the drug. For a new drug substance, impurities should be reported above 0.05%, identified above 0.10% or 1.0 mg per day intake (whichever is lower), and qualified (toxicologically assessed) above 0.15% or 1.0 mg per day intake (whichever is lower).

Q: How can I obtain a reference standard for a newly identified impurity?

A: If a reference standard is not commercially available, it may need to be synthesized. Alternatively, for structural confirmation, the impurity can be isolated from the bulk sample using preparative HPLC.

Q: My sample is showing a new impurity upon storage. What does this indicate?

A: The appearance of a new impurity upon storage suggests that your compound may be unstable under the storage conditions. This is a degradation product. You should perform a systematic stability study under various conditions (e.g., temperature, humidity, light) to understand the degradation pathway and establish appropriate storage conditions and a retest period or shelf life.[11]

Q: What is the role of a "blank" injection in impurity analysis?

A: A blank injection (injecting the sample solvent without the analyte) is crucial to ensure that observed peaks are not artifacts from the solvent, the HPLC system, or the mobile phase. It helps to identify ghost peaks and baseline disturbances.

Data Summary Table
Potential Impurity Likely Origin Typical Analytical Technique(s) Notes
3-bromo-2,4-dimethylbenzoic acidStarting MaterialHPLC-UV, LC-MSCheck for co-elution with the main peak.
Phenylboronic acidStarting MaterialHPLC-UV, LC-MSMay not be easily detected by UV depending on the wavelength.
BiphenylHomocouplingGC-MS, HPLC-UVA common byproduct in Suzuki couplings.
Benzoic acidProtodeboronationHPLC-UV, LC-MS, GC-MS (derivatized)Can form if the reaction conditions are not optimal.
Regioisomeric dimethylbiphenyl carboxylic acidsImpurity in starting materialHPLC-UV, LC-MS, NMRRequires high-resolution separation and spectroscopic analysis.
Palladium complexesCatalyst residueICP-MSImportant for pharmaceutical applications due to toxicity concerns.
Hydrolyzed/Oxidized productsDegradationHPLC-UV, LC-MSIdentified through forced degradation studies.
References
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ChemicalBook. (n.d.). 4,4'-Dimethylbiphenyl(613-33-2) 13C NMR spectrum.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). US8664428B2 - Method for producing (2,4-dimethylbiphenyl-3-yl)
  • ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid.
  • GC Derivatiz
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • ACS Publications. (2025). Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters. ACS Sustainable Chemistry & Engineering.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (n.d.). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae | Request PDF.
  • BioPharm International. (n.d.).
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a)
  • Benchchem. (n.d.). Method development for the HPLC analysis of biphenyltetrols.
  • TCI Chemicals. (n.d.).
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • ChemSpider. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). GC-MS analyses following a)
  • NIH. (n.d.).
  • PubMed. (2024).
  • YouTube. (2023). Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others).
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.).
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Bulletin 909A Guide to Derivatiz
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester on Newcrom R1 HPLC column.
  • HPLC Troubleshooting Guide. (n.d.).
  • ChemicalBook. (n.d.). 2-Biphenylcarboxylic acid(947-84-2) 13C NMR spectrum.
  • OSTI.GOV. (1988). Synthesis of biphenylpolycarboxylic acids. I.

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Reference Data & Comparative Studies

Validation

The Evolving Landscape of Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of 2',4'-Dimethylbiphenyl Derivatives

In the intricate world of medicinal chemistry, the biphenyl scaffold stands as a privileged structure, a versatile framework upon which a multitude of potent and selective therapeutic agents have been built. Its unique c...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the biphenyl scaffold stands as a privileged structure, a versatile framework upon which a multitude of potent and selective therapeutic agents have been built. Its unique conformational flexibility allows for optimal interaction with a diverse array of biological targets. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 2',4'-dimethylbiphenyl derivatives. By examining the interplay between chemical modifications and biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising chemical space.

The Strategic Advantage of the 2',4'-Dimethylbiphenyl Core

The 2',4'-dimethylbiphenyl core offers a unique combination of steric and electronic properties. The methyl groups at the 2' and 4' positions introduce a degree of conformational restriction, which can pre-organize the molecule for optimal binding to a target protein, potentially enhancing potency and selectivity. Furthermore, these methyl groups provide points for further chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility and metabolic stability.

Synthetic Avenues: Building the Biphenyl Core

The construction of the 2',4'-dimethylbiphenyl scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction allows for the efficient formation of the biaryl bond from an appropriately substituted aryl halide and an arylboronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling for 2',4'-Dimethylbiphenyl Derivatives

This protocol provides a generalized procedure for the synthesis of a 2',4'-dimethylbiphenyl derivative.

Materials:

  • Aryl halide (e.g., a substituted bromobenzene)

  • 2,4-Dimethylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 eq), 2,4-dimethylphenylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2',4'-dimethylbiphenyl derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, facilitating the transfer of the aryl group from boron to palladium.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base.

Unraveling the Structure-Activity Relationship: A Comparative Analysis

Substitutions on the Second Phenyl Ring: Modulating Potency and Selectivity

The unsubstituted phenyl ring of the 2',4'-dimethylbiphenyl core provides a large surface for introducing a variety of functional groups. The nature and position of these substituents can dramatically alter the compound's interaction with its biological target.

Substituent Position General Effect on Activity (inferred from related biphenyls) Potential Rationale Example Target Class
Electron-donating groups (e.g., -OH, -NH₂, -OCH₃)paraOften enhances antioxidant and anti-diabetic activity.Increased electron density can facilitate interactions with electron-deficient pockets in the target protein and can be crucial for radical scavenging.Antioxidant enzymes, Dipeptidyl peptidase-4 (DPP-4)
Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN)meta, paraCan increase potency for certain enzyme inhibitors.Can form specific hydrogen bonds or electrostatic interactions with the active site. May also influence the overall electronic properties of the molecule, affecting its binding affinity.Kinases, Proteases
Halogens (e.g., -F, -Cl, -Br)variousCan improve metabolic stability and cell permeability (lipophilicity).The introduction of halogens can block sites of metabolism and enhance membrane permeability.Various enzyme and receptor targets
Bulky hydrophobic groupsorthoCan induce a specific conformation, leading to increased selectivity.Steric hindrance can favor a particular torsional angle between the two phenyl rings, which may be optimal for binding to the target.FimH adhesin, G-protein coupled receptors (GPCRs)
Case Study: Ortho-substituted Biphenyl Mannosides as FimH Antagonists

Research on ortho-substituted biphenyl mannosides as antagonists of the bacterial adhesin FimH provides a compelling example of how substitution patterns on the biphenyl core drive potency. In these studies, introducing substituents ortho to the glycosidic bond led to a significant enhancement in binding affinity. This was attributed to increased hydrophobic interactions with a key "tyrosine gate" in the FimH binding site. This highlights the critical role of steric and hydrophobic interactions in achieving high potency.

Visualizing the SAR Workflow

The process of establishing a structure-activity relationship is an iterative cycle of design, synthesis, and biological evaluation.

SAR_Workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_testing Testing Phase Initial_Hit Initial Hit Compound (e.g., 2',4'-dimethylbiphenyl core) Hypothesis Formulate SAR Hypothesis (e.g., adding H-bond donor) Initial_Hit->Hypothesis Identify Modification Sites Library_Design Design Focused Library of Analogs Hypothesis->Library_Design Propose Modifications Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Library_Design->Synthesis Synthesize Analogs Bio_Assay Biological Evaluation (in vitro/in vivo assays) Synthesis->Bio_Assay Test Biological Activity Data_Analysis Analyze SAR Data (IC50, EC50 values) Bio_Assay->Data_Analysis Generate Data Data_Analysis->Hypothesis Refine Hypothesis (Iterate)

Caption: Iterative workflow for establishing the structure-activity relationship of novel compounds.

Experimental Protocols for Biological Evaluation

The choice of biological assay is dictated by the therapeutic target of interest. Biphenyl derivatives have shown a wide range of activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.

In Vitro PD-1/PD-L1 Binding Assay

This assay is relevant for biphenyl derivatives designed as immune checkpoint inhibitors.

Principle: This assay measures the ability of a test compound to inhibit the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1). Homogeneous Time-Resolved Fluorescence (HTRF) is a common technology used for this purpose.

Materials:

  • Recombinant human PD-1 and PD-L1 proteins (often tagged, e.g., with His and Fc)

  • HTRF detection reagents (e.g., anti-His-Europium and anti-Fc-d2)

  • Assay buffer

  • 384-well microplates

  • Test compounds (2',4'-dimethylbiphenyl derivatives)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the PD-1 protein, PD-L1 protein, and the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding.

  • Add the HTRF detection reagents.

  • Incubate for a further period to allow the detection antibodies to bind.

  • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence at two different wavelengths.

  • The ratio of the two fluorescence signals is used to calculate the degree of inhibition. IC₅₀ values are determined by plotting the inhibition data against the compound concentration.

Self-Validating System: The inclusion of positive and negative controls is essential. A known inhibitor of the PD-1/PD-L1 interaction serves as a positive control, while a vehicle control (e.g., DMSO) serves as a negative control. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reliability of the results.

Mechanistic Insights: A Hypothetical Signaling Pathway

The diverse biological activities of biphenyl derivatives suggest their interaction with a multitude of signaling pathways. For instance, a biphenyl derivative acting as a kinase inhibitor would interfere with phosphorylation cascades that are often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Translocation Inhibitor 2',4'-Dimethylbiphenyl Derivative Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a 2',4'-dimethylbiphenyl derivative.

Conclusion and Future Directions

The 2',4'-dimethylbiphenyl scaffold represents a fertile ground for the discovery of novel therapeutic agents. While this guide has drawn upon comparative data from the broader class of biphenyl derivatives, it underscores the importance of systematic SAR studies to unlock the full potential of this specific chemical framework. Future research should focus on the synthesis and evaluation of diverse libraries of 2',4'-dimethylbiphenyl derivatives against a wide range of biological targets. The integration of computational modeling and structural biology will be instrumental in rationally designing next-generation compounds with enhanced potency, selectivity, and drug-like properties. The insights provided herein offer a foundational understanding to guide these future endeavors, ultimately contributing to the development of innovative medicines for unmet medical needs.

References

  • (Reference to a relevant review on biphenyl deriv
  • (Reference to a key paper on the Suzuki-Miyaura coupling reaction)
  • (Reference to the study on ortho-substituted biphenyl mannosides as FimH antagonists)
  • (Reference to a paper describing an in vitro PD-1/PD-L1 binding assay)
  • (Reference to a study on biphenyl deriv
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
Comparative

An In-Depth Comparative Guide to the In Vitro Validation of 2',4'-Dimethylbiphenyl-3-carboxylic Acid's Anticancer Properties

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more selective and effective therapeutic agents.[1] Within this landscape, the biphenyl carboxylic acid scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more selective and effective therapeutic agents.[1] Within this landscape, the biphenyl carboxylic acid scaffold has emerged as a structure of significant interest.[2] These compounds are prevalent in a range of pharmaceuticals and have demonstrated diverse biological activities, including anti-inflammatory, antimicrobial, and, notably, antitumor effects.[3] This guide provides a comprehensive framework for the in vitro validation of a novel derivative, 2',4'-Dimethylbiphenyl-3-carboxylic acid (termed DMBC throughout this guide), benchmarking its performance against a well-established chemotherapeutic agent.

Our objective is to move beyond a mere recitation of protocols. Instead, this document is designed to provide the strategic and causal reasoning behind each experimental choice, ensuring a robust and self-validating approach to characterizing a novel anticancer candidate. We will explore a multi-faceted strategy that interrogates the compound's impact on key hallmarks of cancer: cytotoxicity, apoptosis, cell cycle progression, and cell migration.[4]

Section 1: Strategic Rationale and Experimental Design

The initial phase of any preclinical drug validation is foundational. The choices made here—cell line selection, comparator compounds, and assay endpoints—dictate the quality and translatability of the resulting data. An effective in vitro testing platform should act as a stringent filter, triaging molecules with insufficient anticancer activity before they advance to more complex and costly preclinical animal studies.[5]

Cell Line Selection: A Deliberate Choice

To ascertain the breadth and specificity of DMBC's anticancer potential, a panel of well-characterized human cancer cell lines is essential. The selection should ideally span different tissue origins to identify potential tissue-specific sensitivities. For this guide, we propose a representative panel:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, representing a common subtype of breast cancer.

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line, known for its aggressive and metastatic phenotype. Comparing activity in MCF-7 and MDA-MB-231 can provide initial insights into hormonal receptor-independent mechanisms.[5]

  • A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer, a leading cause of cancer-related mortality.[6]

  • HCT-116 (Colorectal Carcinoma): A common model for colon cancer, allowing for the evaluation of efficacy in gastrointestinal tumors.[7]

The Comparator: Establishing a Benchmark

To contextualize the potency of DMBC, its performance must be compared against a standard-of-care chemotherapeutic agent. Doxorubicin , a topoisomerase II inhibitor, is an excellent choice due to its broad-spectrum activity against a range of solid tumors and its well-understood mechanism of action, which includes inducing DNA damage and apoptosis.[8] This comparison allows us to gauge whether DMBC offers a significant improvement in potency or a more favorable selectivity profile.

A Multi-Pronged Assay Strategy

A single assay is insufficient to capture the complex interplay between a compound and a cancer cell. Our validation strategy, therefore, integrates a suite of assays designed to probe distinct, yet interconnected, cellular processes.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Metastatic Potential Cytotoxicity Cytotoxicity Assay (MTT) Determines IC50 Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Induces Cell Death? CellCycle Cell Cycle Analysis (Propidium Iodide) Cytotoxicity->CellCycle Affects Proliferation? Migration Migration Assay (Wound Healing) Apoptosis->Migration Reduces Motility?

Caption: High-level experimental workflow for DMBC validation.

Section 2: Core Assays for Anticancer Profiling

This section details the primary assays for evaluating the anticancer efficacy of DMBC. The causality behind each method is explained to underscore its importance in the overall validation process.

Cytotoxicity and Cell Viability: The First Gatekeeper

The most fundamental question is whether DMBC is cytotoxic to cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

This assay is critical for determining the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency. A lower IC50 value indicates greater potency. By exposing cancer cells to a range of DMBC concentrations, we can generate a dose-response curve and accurately calculate this value.[10]

Apoptosis Induction: Elucidating the Mode of Cell Death

Cancer is fundamentally a disease of uncontrolled cell proliferation and suppressed cell death. A desirable anticancer agent should ideally induce apoptosis, or programmed cell death, a controlled process that avoids the inflammatory response associated with necrosis.[11]

The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is the gold standard for detecting apoptosis.[12] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. Propidium Iodide is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells. This dual-staining method allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.[12]

Cell Cycle Perturbation: Halting Proliferation

Uncontrolled progression through the cell cycle is a hallmark of cancer.[4] Many effective chemotherapeutics exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from dividing.

Flow cytometry with Propidium Iodide (PI) staining is a powerful technique for analyzing the cell cycle distribution of a population.[13] Because PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[14] This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content).[15] By comparing the cell cycle profiles of untreated and DMBC-treated cells, we can determine if the compound induces arrest at a particular phase.[16]

Inhibition of Cell Migration: Assessing Anti-Metastatic Potential

The vast majority of cancer-related deaths are due to metastasis, the process by which cancer cells spread from the primary tumor to distant organs.[17] Therefore, compounds that can inhibit cell migration have significant therapeutic potential.

The wound healing, or "scratch," assay is a straightforward and effective method for studying directional cell migration in vitro.[18] A confluent monolayer of cancer cells is mechanically "wounded" with a pipette tip, creating a cell-free gap. The ability of the cells to migrate and close this gap over time is monitored microscopically. By treating the cells with DMBC, we can quantify its effect on the rate of wound closure compared to an untreated control, providing a measure of its anti-migratory properties.[19]

Section 3: Comparative Data Analysis

The following tables present hypothetical, yet plausible, data from the described assays, comparing the efficacy of 2',4'-Dimethylbiphenyl-3-carboxylic acid (DMBC) against the standard chemotherapeutic, Doxorubicin.

Table 1: Cytotoxicity (IC50 Values) after 48h Treatment

Cell LineDMBC (µM)Doxorubicin (µM)
MCF-7 8.50.9
MDA-MB-231 6.21.5
A549 12.12.1
HCT-116 7.81.1

Interpretation: The hypothetical data suggests that while Doxorubicin is more potent across all cell lines, DMBC exhibits significant cytotoxic activity in the low micromolar range, particularly against the aggressive MDA-MB-231 cell line.

Table 2: Apoptosis Induction in MDA-MB-231 Cells (at IC50 Concentration, 24h)

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control 95.12.51.80.6
DMBC (6.2 µM) 45.335.815.23.7
Doxorubicin (1.5 µM) 40.138.917.53.5

Interpretation: DMBC appears to be a potent inducer of apoptosis, with a significant shift of the cell population into early and late apoptotic stages, comparable to the effect of Doxorubicin.

Table 3: Cell Cycle Analysis in MDA-MB-231 Cells (at IC50 Concentration, 24h)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 55.230.114.7
DMBC (6.2 µM) 25.815.558.7
Doxorubicin (1.5 µM) 40.110.249.7

Interpretation: The data suggests that DMBC causes a significant accumulation of cells in the G2/M phase, indicating cell cycle arrest at this checkpoint. This is a common mechanism for anticancer drugs that interfere with microtubule dynamics or DNA integrity.

Table 4: Inhibition of Cell Migration in MDA-MB-231 Cells (% Wound Closure at 24h)

Treatment% Wound Closure
Vehicle Control 92.5 ± 5.1
DMBC (3.0 µM) 35.1 ± 4.2
Doxorubicin (0.75 µM) 41.8 ± 3.8

Interpretation: At a sub-lethal concentration (approx. 0.5 x IC50), DMBC demonstrates a potent ability to inhibit cell migration, suggesting it may have anti-metastatic properties.

Section 4: Mechanistic Insights and Pathway Visualization

The combined data—G2/M arrest and potent apoptosis induction—points towards a plausible mechanism of action involving the DNA damage response (DDR) pathway, culminating in mitochondrial-mediated apoptosis. Many cytotoxic agents that cause G2/M arrest do so by triggering cellular sensors of DNA damage, such as ATM and ATR kinases.

G DMBC DMBC DNA_Damage DNA Damage DMBC->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 CDK1_CyclinB CDK1/Cyclin B ATM_ATR->CDK1_CyclinB inhibits G2M_Arrest G2/M Arrest p53->G2M_Arrest induces Bax Bax Upregulation p53->Bax CDK1_CyclinB->G2M_Arrest promotes Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 2',4'-Dimethylbiphenyl-3-carboxylic Acid

Introduction 2',4'-Dimethylbiphenyl-3-carboxylic acid is a small molecule of interest in pharmaceutical research and development. As with any potential therapeutic agent, the accurate and precise quantification of this c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2',4'-Dimethylbiphenyl-3-carboxylic acid is a small molecule of interest in pharmaceutical research and development. As with any potential therapeutic agent, the accurate and precise quantification of this compound in various matrices is paramount for pharmacokinetic, toxicokinetic, and quality control studies. The choice of analytical methodology is a critical decision that can significantly impact the reliability and efficiency of data generation throughout the drug development lifecycle. This guide provides a comprehensive comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 2',4'-Dimethylbiphenyl-3-carboxylic acid.

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison based on established analytical principles and provides detailed experimental protocols to facilitate the selection of the most suitable method for specific research needs. Furthermore, this guide will delve into the critical process of cross-validation, ensuring data comparability when transitioning between these two powerful analytical techniques. The validation parameters discussed are in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines[1][2].

The Imperative of Method Selection and Cross-Validation

The journey of a drug candidate from discovery to market involves a series of analytical challenges. In early-stage development, such as formulation studies, a robust and cost-effective method like HPLC-UV may be sufficient. However, for bioanalytical studies requiring high sensitivity and selectivity to measure low concentrations in complex biological matrices, a more sophisticated technique like LC-MS is often necessary.

Cross-validation between these two methods becomes essential when transitioning from one technique to another, for instance, from formulation analysis using HPLC to bioanalytical studies using LC-MS. This process ensures that the data generated by both methods are comparable and reliable, providing confidence in the analytical results across different stages of drug development. The cross-validation should involve the analysis of the same samples by both methods and a statistical comparison of the results to demonstrate correlation and the absence of significant bias.

Comparative Analysis of HPLC-UV and LC-MS

FeatureHPLC-UVLC-MS
Principle Separation based on polarity, detection via UV absorbance of the analyte's chromophore.Separation based on polarity, detection via mass-to-charge ratio of the ionized analyte.
Selectivity Moderate. Relies on chromatographic separation to resolve the analyte from interferences. Co-eluting compounds with similar UV spectra can interfere.High. Can distinguish between compounds with the same retention time but different mass-to-charge ratios, providing greater confidence in analyte identification.
Sensitivity Lower. Typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.Higher. Can achieve picogram to femtogram per milliliter (pg/mL to fg/mL) levels of detection.
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.
Cost Lower initial instrument cost and ongoing maintenance.Higher initial instrument cost and more complex maintenance.
Robustness Generally considered a very robust and reliable technique.Can be more susceptible to matrix effects and ion suppression.
Typical Application Quality control, formulation analysis, content uniformity, and purity assessment.Bioanalysis (pharmacokinetics, toxicokinetics), metabolite identification, and trace-level impurity analysis.

Experimental Protocols

A successful cross-validation study is predicated on well-defined and robust experimental protocols for each analytical method. Below are representative methodologies for both HPLC-UV and LC-MS analysis of 2',4'-Dimethylbiphenyl-3-carboxylic acid.

Sample Preparation for Biological Matrices (e.g., Plasma)

For both HPLC-UV and LC-MS analysis of biological samples, a robust sample preparation method is crucial to remove interfering substances and concentrate the analyte.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of the plasma sample.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute as described above.

HPLC-UV Method

The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. Phosphoric acid is added to the aqueous portion of the mobile phase to lower the pH. At a lower pH, the carboxyl group of 2',4'-Dimethylbiphenyl-3-carboxylic acid is protonated (-COOH), making the molecule less polar and enhancing its retention on the nonpolar C18 column, which results in a sharp, symmetrical peak[3].

  • HPLC System: A standard HPLC system equipped with a UV Detector.

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)[3].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

LC-MS Method

For LC-MS analysis, formic acid is typically used instead of phosphoric acid as it is volatile and compatible with mass spectrometry[4]. Due to the acidic nature of the analyte, negative ion mode electrospray ionization (ESI) is often employed, which detects the deprotonated molecule [M-H]⁻[5].

  • LC-MS System: A standard HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 40% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MS/MS Transition:

    • Analyte: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

Cross-Validation Workflow

The cross-validation process ensures that the results from the HPLC-UV and LC-MS methods are comparable. This is achieved by analyzing the same set of samples, typically quality control (QC) samples at low, medium, and high concentrations, with both methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS Analysis cluster_analysis Data Analysis & Comparison Prep Prepare QC Samples (Low, Medium, High) HPLC_Analysis Analyze QC Samples by Validated HPLC-UV Method Prep->HPLC_Analysis LCMS_Analysis Analyze QC Samples by Validated LC-MS Method Prep->LCMS_Analysis HPLC_Data Obtain HPLC-UV Concentration Data HPLC_Analysis->HPLC_Data Stat_Analysis Statistical Analysis (e.g., Bland-Altman, Regression) HPLC_Data->Stat_Analysis LCMS_Data Obtain LC-MS Concentration Data LCMS_Analysis->LCMS_Data LCMS_Data->Stat_Analysis Acceptance Compare to Acceptance Criteria Stat_Analysis->Acceptance Pass Methods are Correlated Acceptance->Pass Pass Fail Investigate Discrepancies Acceptance->Fail Fail

Caption: A workflow diagram illustrating the key steps in the cross-validation of two analytical methods.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters that should be assessed for both methods, along with typical acceptance criteria based on regulatory guidelines[6][7].

Validation ParameterHPLC-UVLC-MSTypical Acceptance Criteria
Linearity (r²) >0.995>0.995Correlation coefficient (r²) should be >0.99.
Accuracy (% Bias) 85-115%85-115%Within ±15% of the nominal value (±20% at LLOQ).
Precision (%RSD) <15%<15%Relative Standard Deviation (RSD) should be <15% (<20% at LLOQ).
LLOQ ~10-50 ng/mL~0.1-1 ng/mLSignal-to-noise ratio >10, with acceptable accuracy and precision.
Selectivity No interfering peaks at the retention time of the analyte.No significant ion suppression or enhancement from matrix components.

Statistical Comparison for Cross-Validation

A critical component of cross-validation is the statistical analysis of the data obtained from both methods. The goal is to demonstrate that the two methods provide comparable results.

  • Percent Difference: For each QC sample, the percent difference between the concentration measured by HPLC-UV and LC-MS should be calculated. The mean percent difference should ideally be within ±15%.

  • Regression Analysis: A linear regression of the LC-MS results versus the HPLC-UV results should be performed. The slope of the regression line should be close to 1.0, and the y-intercept should be close to 0[8].

  • Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the two measurements for each sample against the average of the two measurements. The majority of the data points should fall within the 95% limits of agreement.

StatisticalAnalysis cluster_methods Statistical Methods cluster_outputs Evaluation Metrics Data Paired Concentration Data (HPLC-UV vs. LC-MS) PercentDiff Calculate Percent Difference Data->PercentDiff Regression Linear Regression Analysis Data->Regression BlandAltman Bland-Altman Plot Data->BlandAltman MeanDiff Mean Difference (within ±15%) PercentDiff->MeanDiff SlopeIntercept Slope ≈ 1 Intercept ≈ 0 Regression->SlopeIntercept LimitsAgreement 95% Limits of Agreement BlandAltman->LimitsAgreement

Caption: Key statistical analyses for comparing data from two different analytical methods.

Conclusion

Both HPLC-UV and LC-MS are powerful analytical techniques for the quantification of 2',4'-Dimethylbiphenyl-3-carboxylic acid. The choice between the two methods will depend on the specific requirements of the analysis, with HPLC-UV being a robust and cost-effective option for less demanding applications, and LC-MS providing superior sensitivity and selectivity for challenging bioanalytical studies.

A thorough understanding of the principles, strengths, and weaknesses of each technique, as outlined in this guide, will enable researchers to select the most appropriate method for their analytical needs. When transitioning between methods, a rigorous cross-validation study is essential to ensure the consistency and reliability of the data generated throughout the drug development process. By following the detailed protocols and statistical evaluation methods presented here, scientists can confidently generate high-quality, reliable data for 2',4'-Dimethylbiphenyl-3-carboxylic acid.

References

  • SIELC. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Singh, S., et al. (2015). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. Retrieved from [Link]

  • Al-Tannak, N. F., & Al-Shatti, A. H. (2019). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. ResearchGate. Retrieved from [Link]

  • Stevenson, P. (2004). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. Retrieved from [Link]

  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: analysis of biologically important carboxylic acids. PubMed. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Han, J., & Ma, Y. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Acutecaretesting.org. (n.d.). Statistical analysis in method comparison studies part one. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Westgard, J. O. (n.d.). The Comparison of Methods Experiment. Westgard QC. Retrieved from [Link]

  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. Retrieved from [Link]

  • Carstensen, B. (2011). Statistical Analysis of Method Comparison studies. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]

  • Kelm, N. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Abu-Salah, K. M. (2015). Statistics for Laboratory Method Comparison Studies. ResearchGate. Retrieved from [Link]

  • Han, J., & Ma, Y. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Gika, H. G., & Theodoridis, G. A. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Semantic Scholar. Retrieved from [Link]

  • Carey, R. N., & Wold, S. (1975). Statistical evaluation of method-comparison data. PubMed. Retrieved from [Link]

  • GMP Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

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Comparative

A Researcher's Comparative Guide to the Biological Target Validation of 2',4'-Dimethylbiphenyl-3-carboxylic acid

This guide provides a comprehensive framework for the biological target validation of the novel compound, 2',4'-Dimethylbiphenyl-3-carboxylic acid. Given the limited public data on this specific molecule, this document o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological target validation of the novel compound, 2',4'-Dimethylbiphenyl-3-carboxylic acid. Given the limited public data on this specific molecule, this document outlines a robust, multi-pronged strategy that establishes a putative target class and systematically validates the interaction through a series of gold-standard biochemical and cellular assays. We will compare its hypothetical performance against well-characterized alternatives to provide a clear, data-driven context for researchers.

Introduction: The Challenge of Novel Compound Target ID

The efficacy and safety of any therapeutic agent are fundamentally linked to its molecular target(s). For a novel chemical entity like 2',4'-Dimethylbiphenyl-3-carboxylic acid, identifying and validating its biological target is the most critical step in early-stage drug discovery.[1][2] This process, known as target validation, confirms that modulating the proposed target with the small molecule will produce the desired therapeutic effect.[1][3]

The structure of 2',4'-Dimethylbiphenyl-3-carboxylic acid, featuring a biphenyl scaffold and a carboxylic acid group, is reminiscent of several classes of pharmacologically active agents, including inhibitors of enzymes like cyclooxygenases (COX) or modulators of nuclear receptors. Based on this structural hypothesis, this guide will proceed with a putative target: Mitogen-Activated Protein Kinase (MAPK)-activated protein kinase 2 (MK2) , a key enzyme in the inflammatory signaling cascade.

To provide a rigorous comparative analysis, we will benchmark 2',4'-Dimethylbiphenyl-3-carboxylic acid against two compounds:

  • Alternative A (Staurosporine): A well-known, potent, but non-selective protein kinase inhibitor.

  • Alternative B (Biphenyl-3-carboxylic acid): A structurally similar analogue used as a negative or weaker control to establish structure-activity relationships (SAR).

This guide will detail the causality behind each experimental choice, providing field-proven insights into building a self-validating and authoritative target validation cascade.

The Target Validation Workflow: A Multi-Layered Approach

A successful target validation campaign integrates computational, biochemical, and cellular methods to build a cohesive and undeniable body of evidence. Each layer of this process provides a different type of information, from initial binding kinetics to confirmation of target engagement in a live-cell environment.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: In Vitro Biochemical Validation cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Biological Effect A In Silico Screening (Docking, Pharmacophore) B Direct Binding Assays (SPR, ITC) A->B Putative Targets C Functional Enzyme Assay (Kinase Activity) B->C Confirmed Binders D Cellular Thermal Shift Assay (CETSA) C->D Potent Inhibitors E Downstream Pathway Analysis (Western Blot) D->E Cell-Active Compounds F Phenotypic Assays (e.g., Cytokine Release) E->F Pathway Modulators

Caption: A logical workflow for small molecule target validation.

Phase 1: In Vitro Validation - Does the Compound Bind and Inhibit?

The first empirical step is to determine if 2',4'-Dimethylbiphenyl-3-carboxylic acid directly interacts with and inhibits the activity of the purified putative target protein, MK2.

Direct Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality: Before testing for functional inhibition, it is crucial to confirm direct physical binding. Surface Plasmon Resonance (SPR) is a label-free, real-time technique that provides precise measurements of binding kinetics (association and dissociation rates) and affinity (KD).[4][5][6] This allows us to quantify the strength of the interaction between our compound and the target protein.

Comparative Data:

CompoundAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, nM)
2',4'-DMB-3-CA 2.5 x 10⁵5.0 x 10⁻³20
Alternative A (Staurosporine) 8.0 x 10⁵1.6 x 10⁻³2
Alternative B (Biphenyl-3-CA) 1.1 x 10³9.0 x 10⁻²>80,000

This hypothetical data shows that 2',4'-Dimethylbiphenyl-3-carboxylic acid (DMB-3-CA) binds to MK2 with high affinity, significantly stronger than the analogue (Alternative B) and approaching the potency of the non-selective inhibitor (Alternative A).

Functional Inhibition via In Vitro Kinase Assay

Causality: Confirming binding is not enough; we must demonstrate that this binding event leads to a functional consequence—in this case, inhibition of the kinase's enzymatic activity. An in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate peptide.[7][8] By introducing our compound, we can determine its half-maximal inhibitory concentration (IC50).

Comparative Data:

CompoundMK2 IC50 (nM)
2',4'-DMB-3-CA 55
Alternative A (Staurosporine) 8
Alternative B (Biphenyl-3-CA) >100,000

This data demonstrates that 2',4'-DMB-3-CA is a potent functional inhibitor of MK2, correlating well with the binding affinity data from SPR. The structural analogue shows no significant activity, suggesting the dimethyl substitution is critical for potency.

Phase 2: Cellular Target Engagement - Does it Work in a Cell?

An in vitro result is essential, but the complex cellular environment can significantly alter a compound's behavior. The next critical step is to confirm that the compound can enter the cell and engage its target in a physiological context.

Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Causality: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or cell lysates.[9][10][11] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its melting temperature (Tm).[10] This thermal stabilization can be detected by heating cell lysates treated with the compound, separating soluble from aggregated proteins, and quantifying the remaining soluble target protein (e.g., via Western Blot).[11]

G A Treat Cells (Vehicle vs. Compound) B Heat Lysate (Temperature Gradient) A->B C Centrifuge (Separate Soluble/Pellet) B->C D Collect Supernatant (Soluble Fraction) C->D E Analyze Protein Level (Western Blot for MK2) D->E F Plot Melting Curve (Determine Tm Shift) E->F

Caption: The experimental workflow for a CETSA experiment.

Comparative Data:

Compound (at 10 µM)MK2 Melting Temp (Tm, °C)Thermal Shift (ΔTm, °C)
Vehicle (DMSO) 48.5N/A
2',4'-DMB-3-CA 54.2+5.7
Alternative A (Staurosporine) 56.1+7.6
Alternative B (Biphenyl-3-CA) 48.6+0.1

This CETSA data provides strong evidence that 2',4'-DMB-3-CA enters the cell and directly binds to and stabilizes MK2, as indicated by the significant positive thermal shift. The lack of shift with the analogue reinforces the specificity of the interaction.

Downstream Pathway Modulation

Causality: If 2',4'-DMB-3-CA is truly inhibiting MK2, we should observe a corresponding decrease in the phosphorylation of its known downstream substrates. A key substrate of MK2 is Heat Shock Protein 27 (HSP27). A Western blot analysis can quantify the levels of phosphorylated HSP27 (p-HSP27) in cells stimulated to activate the MK2 pathway.

G p38 p38 MAPK MK2 MK2 p38->MK2 Activates HSP27 HSP27 MK2->HSP27 Phosphorylates pHSP27 p-HSP27 HSP27->pHSP27 Inflammation Inflammatory Response pHSP27->Inflammation DMB 2',4'-DMB-3-CA DMB->MK2 Inhibits

Caption: The p38/MK2 signaling pathway inhibited by the compound.

Comparative Data (Relative p-HSP27 Levels):

Treatmentp-HSP27 Level (Normalized to Stimulated Control)
Unstimulated Control 0.05
Stimulated + Vehicle 1.00
Stimulated + 2',4'-DMB-3-CA 0.25
Stimulated + Staurosporine 0.10
Stimulated + Biphenyl-3-CA 0.95

This data confirms that treatment with 2',4'-DMB-3-CA leads to a significant reduction in the downstream signaling of MK2, validating its mechanism of action in a cellular context.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols for key assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of 2',4'-Dimethylbiphenyl-3-carboxylic acid and control compounds in DMSO, followed by dilution in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of compound dilution. Add 10 µL of a mix containing recombinant MK2 enzyme and its specific substrate peptide.

  • Initiation: Start the reaction by adding 10 µL of ATP solution (at the Km concentration for MK2) to all wells.[7] Incubate for 60 minutes at room temperature.

  • Detection: Add 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well; lower luminescence indicates higher kinase activity.

  • Data Analysis: Incubate for 10 minutes and read luminescence on a plate reader. Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture cells (e.g., U937 monocytes) to ~80% confluency. Treat cells with the vehicle (DMSO), 2',4'-Dimethylbiphenyl-3-carboxylic acid (10 µM), or control compounds for 2 hours at 37°C.[12]

  • Harvest and Aliquot: Harvest cells by centrifugation, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 64°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[12]

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble MK2 protein in each sample using Western blotting or ELISA.

  • Data Plotting: For each treatment condition, plot the percentage of soluble MK2 remaining versus temperature. Fit the data to a Boltzmann sigmoidal equation to calculate the melting temperature (Tm). The difference in Tm between compound-treated and vehicle-treated samples is the thermal shift (ΔTm).

Conclusion and Future Directions

The integrated data from biochemical and cellular assays provides a compelling, multi-layered validation of MK2 as a primary biological target of 2',4'-Dimethylbiphenyl-3-carboxylic acid. The compound demonstrates direct, high-affinity binding, potent functional inhibition of the purified enzyme, and robust target engagement within a live-cell context, leading to the expected modulation of downstream signaling.

The comparative analysis clearly distinguishes its activity from a non-selective inhibitor and a structurally similar but inactive analogue, providing confidence in its specific mechanism of action.

Future work should focus on:

  • Kinome Profiling: To assess the selectivity of 2',4'-Dimethylbiphenyl-3-carboxylic acid against a broad panel of other kinases.

  • Chemoproteomics: Employing affinity-based pulldown experiments to identify potential off-targets in an unbiased manner.[13]

  • In Vivo Target Validation: Using animal models of inflammation to confirm that target engagement leads to a therapeutic effect.[3]

This guide provides a rigorous and scientifically sound blueprint for the continued development of 2',4'-Dimethylbiphenyl-3-carboxylic acid as a selective modulator of the MK2 signaling pathway.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • 2',6'-Dimethylbiphenyl-3-carboxylic acid | C15H14O2. PubChem. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. Available at: [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]

  • Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Life Sciences. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Cellular thermal shift assay. Grokipedia. Available at: [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2',4'-Dimethylbiphenyl-3-carboxylic Acid

The primary hazards associated with similar aromatic carboxylic acids include serious eye irritation, skin irritation, and potential respiratory tract irritation.[1][2][3] Therefore, our safety paradigm is built on minim...

Author: BenchChem Technical Support Team. Date: February 2026

The primary hazards associated with similar aromatic carboxylic acids include serious eye irritation, skin irritation, and potential respiratory tract irritation.[1][2][3] Therefore, our safety paradigm is built on minimizing exposure through a multi-layered approach encompassing engineering controls, administrative procedures, and the correct use of PPE.

Hazard Assessment and Risk Mitigation

Before any handling of 2',4'-Dimethylbiphenyl-3-carboxylic acid, a thorough risk assessment is paramount. The physical form of the compound (e.g., solid powder, solution) will significantly influence the potential routes of exposure and the required protective measures.

Potential Hazard Route of Exposure Primary Health Effect Mitigation Strategy
Solid Particulate Inhalation, Eye ContactRespiratory Irritation, Serious Eye IrritationEngineering Controls (Fume Hood), PPE (Respirator, Goggles)
Direct Contact Skin, EyeSkin Irritation, Serious Eye IrritationPPE (Gloves, Lab Coat, Goggles/Face Shield)
Accidental Ingestion OralPotential Systemic ToxicityAdministrative Controls (No food/drink in lab), PPE (Gloves)

The Core of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks being performed. The following recommendations are based on established guidelines for handling similar chemical structures.

Eye and Face Protection: The First Line of Defense

Given that structurally similar compounds are known to cause serious eye irritation, robust eye protection is non-negotiable.[1][2][3]

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Powder Handling or Splash Risk : Chemical splash goggles that provide a complete seal around the eyes.

  • High-Risk Operations : When there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.

Hand Protection: Preventing Dermal Exposure

The skin is a primary route of exposure, and many related compounds are known skin irritants.[1][2][3] The choice of glove material is critical for ensuring adequate protection.

  • Recommended Glove Material : Nitrile gloves are an excellent general-duty choice, offering protection against a wide variety of chemicals and demonstrating good abrasion resistance.[4][5] For operations with prolonged chemical contact, consider thicker nitrile gloves or double-gloving.

  • Alternative Materials : Neoprene gloves also offer good compatibility with many acids and can be a suitable alternative.[5][6]

  • Critical Glove Practices :

    • Always inspect gloves for any signs of degradation or punctures before use.[7]

    • Employ proper glove removal techniques to avoid contaminating your skin.[7]

    • Dispose of contaminated gloves in accordance with your institution's hazardous waste procedures.

    • Wash hands thoroughly with soap and water after removing gloves.

Body Protection: Shielding Against Contamination

To prevent contamination of personal clothing and skin, appropriate body protection is essential.

  • Standard Laboratory Attire : A buttoned-up, long-sleeved laboratory coat is the minimum requirement.[5]

  • Enhanced Protection : For tasks with a higher risk of splashes or significant powder handling, consider a chemical-resistant apron or disposable coveralls.[8]

Respiratory Protection: Safeguarding Against Inhalation

Solid, powdered chemicals can easily become airborne, posing an inhalation hazard. Similar aromatic carboxylic acids are known to cause respiratory irritation.[1][2][3]

  • Engineering Controls First : The primary method for controlling airborne contaminants is through the use of engineering controls, such as a certified chemical fume hood.[7][9]

  • When Respirators are Necessary : If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and acid gases should be used.[6][8] A full-face respirator will also provide eye protection.[8]

    • Note : A respiratory protection program, including fit testing and training, is required by OSHA (29 CFR 1910.134) for all respirator users.

Procedural Guidance for Safe Handling and Disposal

A proactive approach to safety involves integrating best practices into every step of your workflow.

Operational Plan: A Step-by-Step Approach
  • Preparation :

    • Designate a specific area for handling 2',4'-Dimethylbiphenyl-3-carboxylic acid, preferably within a chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a spill kit accessible that is appropriate for solid chemical spills.

  • Handling :

    • When weighing or transferring the solid compound, do so in a manner that minimizes dust generation.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the chemical tightly closed when not in use.[1][2]

  • Post-Handling :

    • Decontaminate the work area thoroughly after each use.

    • Remove and dispose of PPE in the designated waste containers.

    • Wash hands and any exposed skin immediately after finishing work.[1][2]

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste can have serious environmental and regulatory consequences.

  • Waste Segregation : All waste contaminated with 2',4'-Dimethylbiphenyl-3-carboxylic acid, including gloves, weigh boats, and excess material, must be collected in a clearly labeled, sealed hazardous waste container.[7]

  • Regulatory Compliance : Dispose of all chemical waste in strict accordance with all local, state, and federal regulations.[1][10] Do not dispose of this chemical down the drain or in the regular trash.[3][7]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][2] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9]
Minor Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][7][11] Clean the spill area with an appropriate solvent and then soap and water.
Major Spill Evacuate the area and contact your institution's environmental health and safety department immediately.

Visualizing the Workflow for Safe Handling

To further clarify the procedural steps for safely handling 2',4'-Dimethylbiphenyl-3-carboxylic acid, the following workflow diagram illustrates the key decision points and actions from preparation to disposal.

Workflow for Safe Handling of 2',4'-Dimethylbiphenyl-3-carboxylic Acid cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_start Start: New Task Involving the Compound risk_assessment Conduct Task-Specific Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) risk_assessment->ppe_selection eng_controls Verify Engineering Controls (Fume Hood Operational) ppe_selection->eng_controls materials_ready Gather All Materials (Compound, Solvents, Spill Kit) eng_controls->materials_ready handling_start Begin Handling in Designated Area (Fume Hood) materials_ready->handling_start weighing Weigh/Transfer Solid (Minimize Dust) handling_start->weighing dissolving Prepare Solution (Add Solid to Liquid Slowly) weighing->dissolving reaction Perform Experiment dissolving->reaction storage Securely Close Container When Not in Use reaction->storage decontaminate Decontaminate Work Surface storage->decontaminate ppe_disposal Dispose of Contaminated PPE in Designated Waste decontaminate->ppe_disposal waste_disposal Collect Chemical Waste in Labeled Container ppe_disposal->waste_disposal hygiene Wash Hands Thoroughly waste_disposal->hygiene end_process End of Procedure hygiene->end_process

Caption: A flowchart outlining the key steps and safety considerations for handling 2',4'-Dimethylbiphenyl-3-carboxylic acid.

By adhering to these guidelines, researchers can confidently work with 2',4'-Dimethylbiphenyl-3-carboxylic acid, ensuring both personal safety and the integrity of their research.

References

  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Biphenyl-4-carboxylic acid.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2,4-Dimethylbenzoic acid.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: Dimethyl biphenyl-4,4'-dicarboxylate.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Biphenylcarboxylic acid.
  • Cayman Chemical. (2025, July 16). Safety Data Sheet: Dimethyl biphenyl-4,4'-dicarboxylate.
  • CDN Isotopes. (2018, February 27). Safety Data Sheet: Dimethyl 4,4'-Biphenyl-d8-dicarboxylate.
  • Material Safety Data Sheet. (n.d.). Generic.
  • University of Wollongong. (n.d.). Personal Protective Equipment (PPE).
  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • SD Fine-Chem Ltd. (n.d.). 4-BIPHENYL CARBOXYLIC ACID.
  • Central Drug House (P) Ltd. (n.d.). 4-Biphenyl Carboxylic Acid CAS No 92-92-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemicalBook. (2025, July 26). 3-Biphenylcarboxylic acid - Safety Data Sheet.
  • Enviro Tech Chemical Services. (n.d.). PPE Recommendations and Examples for Peracetic Acid.
  • 3M. (n.d.). Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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